molecular formula C16H20O2 B14212125 Ethyl 4-(hept-1-YN-1-YL)benzoate CAS No. 827028-05-7

Ethyl 4-(hept-1-YN-1-YL)benzoate

Cat. No.: B14212125
CAS No.: 827028-05-7
M. Wt: 244.33 g/mol
InChI Key: XFOYCVYAAUBOEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(hept-1-YN-1-YL)benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hept-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(hept-1-YN-1-YL)benzoate typically involves the esterification of 4-(hept-1-YN-1-YL)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate: A compound with a similar benzoate ester structure but different substituents.

    Ethyl 4-(3-hydroxy-1-propyn-1-yl)benzoate: Another ester with a different alkyne group.

Uniqueness: Ethyl 4-(hept-1-YN-1-YL)benzoate is unique due to its specific hept-1-yn-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

827028-05-7

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 4-hept-1-ynylbenzoate

InChI

InChI=1S/C16H20O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-7H2,1-2H3

InChI Key

XFOYCVYAAUBOEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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